molecular formula C10H11BrN2O B13122898 N-(6-bromoindolin-4-yl)acetamide

N-(6-bromoindolin-4-yl)acetamide

Cat. No.: B13122898
M. Wt: 255.11 g/mol
InChI Key: PLRMWBKMKJQJKG-UHFFFAOYSA-N
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Description

N-(6-bromoindolin-4-yl)acetamide is an organic compound that belongs to the class of acetamides It features a bromine atom attached to the indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-bromoindolin-4-yl)acetamide typically involves the bromination of indole followed by acylation. One common method starts with the bromination of indole using bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The resulting 6-bromoindole is then reacted with acetic anhydride or acetyl chloride in the presence of a base such as pyridine to yield this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-(6-bromoindolin-4-yl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The indole ring can be oxidized to form indole-2,3-dione derivatives.

    Reduction Reactions: The carbonyl group in the acetamide moiety can be reduced to form the corresponding amine.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various N-substituted indole derivatives, while oxidation and reduction reactions can produce indole-2,3-dione and amine derivatives, respectively.

Scientific Research Applications

N-(6-bromoindolin-4-yl)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(6-bromoindolin-4-yl)acetamide depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites and blocking their activity. The bromine atom and the acetamide moiety play crucial roles in its binding affinity and specificity. The molecular targets and pathways involved can vary, but they often include key enzymes and receptors in disease-related pathways.

Comparison with Similar Compounds

N-(6-bromoindolin-4-yl)acetamide can be compared with other similar compounds, such as:

    N-(6-chloroindolin-4-yl)acetamide: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.

    N-(6-fluoroindolin-4-yl)acetamide: Contains a fluorine atom, which can influence its pharmacokinetic properties.

    N-(6-iodoindolin-4-yl)acetamide: Features an iodine atom, which can impact its binding affinity and selectivity.

The uniqueness of this compound lies in its specific bromine substitution, which can confer distinct chemical and biological properties compared to its halogenated analogs .

Biological Activity

N-(6-bromoindolin-4-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article presents a detailed examination of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

This compound is synthesized through a multi-step process that typically includes the bromination of indole followed by acylation. The general synthetic route involves:

  • Bromination of Indole : Using bromine or N-bromosuccinimide (NBS) in solvents like acetic acid or chloroform.
  • Acylation : Reacting the resulting 6-bromoindole with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

These methods yield a compound that can serve as an intermediate in various medicinal applications, particularly in the development of enzyme inhibitors and receptor modulators.

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. It functions primarily as an enzyme inhibitor by binding to active sites, thereby blocking their activity. The presence of the bromine atom enhances its binding affinity compared to similar compounds with other halogens.

Potential Targets

  • Protein Tyrosine Kinases (PTKs) : These enzymes are crucial in signaling pathways related to cell growth and differentiation. Inhibitors targeting PTKs have shown promise in cancer therapy .
  • Tubulin Polymerization : Similar compounds have demonstrated inhibitory effects on tubulin polymerization, disrupting microtubule dynamics essential for cell division .

Biological Activity and Research Findings

Recent studies have explored the biological activity of this compound and its analogs. Below are key findings from various research efforts:

StudyCompoundBiological ActivityIC50 Value
Kilic et al. (2020)This compoundSrc kinase inhibition4.7 µM
Romagnoli et al. (2021)Compound 15b (related structure)Tubulin polymerization inhibition1.56 μM
Meegan et al. (2021)Diaryl derivativesAnti-proliferative against cancer linesSub-nanomolar

Case Studies

  • Src Kinase Inhibition : In a study focused on Src kinase inhibitors, this compound exhibited significant inhibitory activity, making it a candidate for further development in cancer therapies targeting this pathway .
  • Tubulin Interaction : Research indicated that compounds structurally similar to this compound disrupt microtubule formation, suggesting potential applications in treating cancers characterized by rapid cell division .

Properties

Molecular Formula

C10H11BrN2O

Molecular Weight

255.11 g/mol

IUPAC Name

N-(6-bromo-2,3-dihydro-1H-indol-4-yl)acetamide

InChI

InChI=1S/C10H11BrN2O/c1-6(14)13-10-5-7(11)4-9-8(10)2-3-12-9/h4-5,12H,2-3H2,1H3,(H,13,14)

InChI Key

PLRMWBKMKJQJKG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC2=C1CCN2)Br

Origin of Product

United States

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